molecular formula C11H11F2N3 B1474263 (1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine CAS No. 1502605-09-5

(1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine

Cat. No.: B1474263
CAS No.: 1502605-09-5
M. Wt: 223.22 g/mol
InChI Key: GTPKXDLFNCROHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,6-Difluorobenzyl)-1H-imidazol-5-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a sophisticated building block for the development of novel therapeutic agents. The compound features two prominent pharmacophoric elements: a 1H-imidazole ring and a 2,6-difluorobenzyl group. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous FDA-approved drugs across various classes, including antimicrobials, antivirals, and antiulcer agents . The (1H-imidazol-5-yl)methanamine moiety, in particular, serves as a versatile synthon for further chemical modification, enabling conjugation with other molecular fragments to explore structure-activity relationships . The 2,6-difluorobenzyl group is a structurally significant component found in several bioactive molecules. Most notably, it is a key structural feature of the antiepileptic drug Rufinamide, where it contributes to the mechanism of action involving the prolongation of the inactivation state of voltage-gated sodium channels, thereby modulating neuronal excitability . This specific substitution pattern is frequently employed in medicinal chemistry to influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. As a research chemical, this compound is primarily valued as a multifunctional intermediate. Its structure suggests potential application in the synthesis of compounds targeting the central nervous system (CNS), given the established role of the 2,6-difluorobenzyl motif in sodium channel blockers . Furthermore, the integration of the imidazole ring, a common feature in antiviral and antimicrobial agents, positions this compound as a valuable starting point for projects aimed at developing new anti-infective therapies . Researchers can utilize this amine in coupling reactions, such as amide bond formation or reductive amination, to create targeted libraries for high-throughput screening and lead optimization. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(2,6-difluorophenyl)methyl]imidazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-10-2-1-3-11(13)9(10)6-16-7-15-5-8(16)4-14/h1-3,5,7H,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPKXDLFNCROHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=NC=C2CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant case studies, supported by diverse research findings.

This compound belongs to the imidazole family, characterized by the presence of a five-membered ring containing nitrogen atoms. The addition of a difluorobenzyl group enhances its lipophilicity and may influence its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antiepileptic Activity : The compound has been noted for its potential use as an antiepileptic agent, demonstrating efficacy in preclinical models. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be elucidated .
  • Antifungal Activity : Preliminary studies suggest that derivatives of this compound could possess antifungal properties. For instance, compounds with similar imidazole structures have shown effectiveness against various fungal strains, indicating a promising avenue for further research .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiepilepticReduced seizure frequency in models
AntifungalInhibition of Candida species growth
CytotoxicitySuppressed tumor growth in xenograft models

Antiepileptic Research

In a study focusing on the antiepileptic properties of related compounds, it was found that imidazole derivatives could significantly reduce seizure activity in animal models. The exact mechanism is believed to involve enhancement of GABAergic transmission or inhibition of excitatory neurotransmitter release .

Antifungal Studies

Research has highlighted the antifungal potential of imidazole derivatives. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) lower than traditional antifungals like fluconazole against Candida species. This suggests a unique mechanism of action that warrants further investigation .

Cytotoxicity and Cancer Research

In cancer research, certain imidazole derivatives have shown promise in inhibiting tumor growth. A study indicated that compounds with structural similarities could effectively suppress tumor proliferation in xenograft models by targeting specific signaling pathways involved in cell growth regulation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
(1-(2,6-Difluorobenzyl)-1H-imidazol-5-yl)methanamine Imidazole 2,6-Difluorobenzyl, methanamine Not provided Hypothesized enhanced receptor binding
2,6-Difluorobenzylamine Benzylamine 2,6-Difluoro 143.14 Air-sensitive, bp 174–177°C
2-(4-Methyl-1H-imidazol-5-yl)ethanamine Imidazole 4-Methyl, ethanamine Not provided Intermediate in antihistamines (e.g., Astemizole)
2-[1-(2,6-Diethylphenyl)-1H-imidazol-5-yl]-1H-benzimidazole Benzimidazole 2,6-Diethylphenyl, imidazole 316.4 Higher lipophilicity due to ethyl groups

Key Observations :

  • Fluorine vs. Ethyl Substituents : The 2,6-difluorobenzyl group in the target compound likely improves metabolic stability compared to the 2,6-diethylphenyl group in the benzimidazole derivative (), as fluorine reduces oxidative degradation .

Binding and Computational Data

highlights a structurally similar benzimidazole derivative (PDB: 2B6A) with a Tanimoto coefficient of 0.7, indicating moderate structural overlap. However, the methanamine group in the target compound may confer distinct pharmacodynamic profiles compared to methyl or ethyl substituents .

Research Findings and Implications

  • Pharmacological Potential: The fluorine atoms and amine positioning align with trends in CNS or antimicrobial drug design, where fluorine enhances blood-brain barrier penetration and amine groups facilitate target engagement .
  • Synthetic Challenges : Fluorinated intermediates like 2,6-difluorobenzylamine () are air-sensitive, necessitating inert atmospheres during synthesis .
  • Activity Predictions : Compared to Astemizole (), the target compound’s lack of a piperidinyl group may reduce off-target histamine receptor binding, improving specificity .

Preparation Methods

Benzylation of Imidazole Nucleus

  • The 2,6-difluorobenzyl group is commonly introduced by nucleophilic substitution of 2,6-difluorobenzyl halides (e.g., chloride or bromide) with imidazole or its derivatives under basic conditions.
  • For example, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole derivatives have been synthesized by reacting 2,6-difluorobenzyl azide with propiolic acid or its esters, followed by cyclization and functional group transformations.

Functionalization at Imidazole 5-Position

  • The 5-position of the imidazole ring can be functionalized by directed lithiation or electrophilic substitution, followed by introduction of the methanamine group.
  • Alternatively, a formyl or nitrile group can be introduced at the 5-position, which can then be converted to the methanamine via reductive amination or reduction of nitriles.

Specific Synthetic Routes and Reaction Conditions

Synthesis of 1-(2,6-Difluorobenzyl)imidazole Derivatives

  • Benzylation Step : Reaction of imidazole with 2,6-difluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate in an aprotic solvent (e.g., DMF) at room temperature or slightly elevated temperatures (50–80 °C).
  • Purification : The crude product is purified by recrystallization or column chromatography.

Introduction of Methanamine Group at 5-Position

  • Route A: From 5-Formylimidazole Intermediate

    • The 5-position is first formylated using Vilsmeier–Haack reaction or directed lithiation followed by DMF quenching.
    • The aldehyde is then converted to the methanamine by reductive amination using ammonia or ammonium salts and reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Route B: From 5-Nitrile Imidazole Intermediate

    • 5-Cyanoimidazole derivatives can be reduced to the corresponding aminomethyl derivatives using catalytic hydrogenation or chemical reduction (e.g., LiAlH4).

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Benzylation of imidazole 2,6-Difluorobenzyl bromide, K2CO3, DMF, 60 °C, 6 h 80–90 High regioselectivity for N1-substitution
Formylation at 5-position POCl3/DMF (Vilsmeier reagent), 0–25 °C, 2 h 70–85 Directed electrophilic substitution
Reductive amination of aldehyde NH3, NaBH3CN, MeOH, room temp, 12–24 h 60–75 Mild conditions preserve fluorine substituents
Nitrile reduction to amine LiAlH4 or catalytic H2/Pd, THF, reflux 65–80 Alternative route to methanamine
Purification Recrystallization or column chromatography Ensures >98% purity

Research Findings and Optimization Notes

  • The benzylation step is critical to ensure selective substitution at the imidazole nitrogen without over-alkylation or side reactions.
  • Maintaining mild conditions during formylation and reductive amination is essential to preserve the sensitive 2,6-difluoro substituents.
  • Use of methanolic ammonia solutions and controlled temperature during reductive amination improves yield and purity, as demonstrated in related triazole carboxylate to amide conversions.
  • Crystallization techniques and solvent choice (e.g., methanol, ethanol) significantly affect the isolation and purity of the final compound.
  • Automated and copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods have been successfully applied to related triazole compounds, indicating potential for analogous catalytic approaches in imidazole derivatives synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or base-promoted cyclization. For example, base-promoted approaches (e.g., K₂CO₃ in DMF/DMSO) facilitate imidazole ring formation via amidine-ketone condensation . Optimization includes adjusting solvent polarity, reaction temperature (60–80°C), and stoichiometry of reagents. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 7.2–7.8 ppm), difluorobenzyl group (δ 6.8–7.4 ppm), and methanamine protons (δ 3.2–3.6 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (exact mass: 226.1066 g/mol) and fragmentation patterns .
  • FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure; monitor air quality.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer : Contradictions (e.g., twinning, disorder) are addressed via:

  • SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like HKLF5 for twinned data .
  • Polymorph Screening : Test crystallization conditions (e.g., solvent mixtures, cooling rates) to isolate stable forms .
  • Complementary Techniques : Pair X-ray diffraction with solid-state NMR to validate hydrogen bonding and packing .

Q. What computational methods are employed to predict the reactivity and stability of this compound in different solvents?

  • Methodological Answer :

  • DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity in solvents like water, DMSO, or ethanol .
  • Molecular Dynamics (MD) Simulations : Model solvation shells to predict stability under varying pH and temperature .
  • QSAR (Quantitative Structure-Activity Relationship) : Corrogate substituent effects (e.g., fluorine position) on solubility and degradation pathways .

Q. How can researchers design experiments to assess the biological activity of this compound while minimizing off-target effects?

  • Methodological Answer :

  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) with positive/negative controls to identify selectivity .
  • CRISPR-Cas9 Screening : Knock out putative off-target receptors in cell lines to isolate primary mechanisms .
  • Metabolomics : Track metabolite profiles via LC-MS to detect unintended interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.